Product packaging for BENZ(a)ANTHRACENE, 8-PROPYL(Cat. No.:CAS No. 54889-82-6)

BENZ(a)ANTHRACENE, 8-PROPYL

Cat. No.: B13771129
CAS No.: 54889-82-6
M. Wt: 270.4 g/mol
InChI Key: MUVMFAXETLUFCG-UHFFFAOYSA-N
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Description

Contextualization of Benz(a)anthracene (B33201) Derivatives within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry

Benz(a)anthracene and its derivatives are a significant subgroup of PAHs. wikipedia.orgontosight.ai The parent compound, benz(a)anthracene, consists of four fused benzene (B151609) rings. wikipedia.orgnih.gov The addition of substituent groups, such as alkyl groups like propyl, to the benz(a)anthracene core structure creates a wide array of derivatives with distinct chemical and physical properties. ontosight.ainih.gov These substitutions can influence the molecule's electronic structure, reactivity, and ultimately its biological activity. nih.govnih.gov

The study of substituted benz(a)anthracenes is crucial for understanding the structure-activity relationships within the broader class of PAHs. For instance, the position and nature of the substituent can dramatically alter the carcinogenic potential of the molecule. nih.govnih.gov Research has shown that methylation at specific positions on the benz(a)anthracene ring can significantly enhance its immunosuppressive and carcinogenic effects. nih.gov This highlights the importance of studying individual congeners, such as 8-propylbenz(a)anthracene, to build a comprehensive picture of PAH toxicity.

The synthesis of substituted benz(a)anthracene derivatives can be challenging, but various methods have been developed. nih.govbeilstein-journals.org These include metal-catalyzed C-H bond activation and cyclization reactions, which allow for the regioselective construction of these complex molecules. nih.govbeilstein-journals.org The availability of synthetic routes is essential for producing specific congeners for detailed toxicological and physicochemical studies.

Historical Trajectories in the Study of Substituted PAHs

The study of PAHs has a long history, with early research focusing on their identification in coal tar and their association with occupational cancers. The investigation of substituted PAHs has evolved significantly over time, driven by advancements in analytical chemistry and a growing understanding of their environmental and health impacts. researchgate.netnih.gov

Historically, research often focused on a limited number of parent PAHs, with benzo(a)pyrene frequently used as a marker for total PAH exposure. springfieldmo.gov However, it became increasingly clear that individual substituted PAHs could have vastly different toxicities, necessitating more detailed investigations into specific congeners. nih.govnih.gov

The development of sophisticated analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), has enabled the separation and quantification of a wide range of substituted PAHs in environmental samples. nih.gov This has allowed for more accurate risk assessments and a deeper understanding of the sources and fate of these compounds in the environment. researchgate.netnih.gov Sediment core studies, for example, have provided valuable historical records of PAH pollution, showing how the distribution and concentration of these compounds have changed over time due to industrialization and other human activities. researchgate.netnih.gov

Rationale for Advanced Investigation of Specific Benz(a)anthracene Congeners

The detailed investigation of specific benz(a)anthracene congeners like 8-propylbenz(a)anthracene is driven by several key factors:

Structure-Activity Relationships: Understanding how the addition of a propyl group at the 8-position influences the molecule's properties is crucial for predicting the toxicity of other, less-studied, substituted PAHs. nih.govnih.gov Research on methyl-substituted benz(a)anthracenes has already demonstrated that the position of the alkyl group can dramatically alter biological activity. nih.govnih.gov

Toxicological Mechanisms: Studying specific congeners helps to elucidate the mechanisms of PAH-induced toxicity. For example, research has shown that some benz(a)anthracene derivatives can induce immunosuppression by affecting T-cell proliferation and interleukin production. nih.gov Investigating the effects of 8-propylbenz(a)anthracene can provide further insights into these pathways.

Metabolic Activation: The carcinogenicity of many PAHs is linked to their metabolic activation to reactive intermediates that can bind to DNA. ontosight.ai The position of substituents can influence which metabolic pathways are favored, thereby affecting the ultimate carcinogenic potential of the compound. nih.gov

Chemical Profile of Benz(a)anthracene, 8-propyl-

Identifier Value
Compound Name This compound-
CAS Number 54889-82-6
Molecular Formula C21H18
Molecular Weight 270.37 g/mol

Data sourced from Cheméo chemeo.com

Physicochemical Properties of this compound-

Property Value Unit
Normal Boiling Point (Tboil) 711.15K
Normal Melting Point (Tfus) Not AvailableK
Critical Temperature (Tc) Not AvailableK
Critical Pressure (Pc) Not AvailablekPa
Critical Volume (Vc) Not Availablem³/kmol
Enthalpy of Formation at Standard Conditions (ΔfH°gas) Not AvailablekJ/mol
Standard Gibbs Free Energy of Formation (ΔfG°) Not AvailablekJ/mol
Enthalpy of Fusion at Standard Conditions (ΔfusH°) Not AvailablekJ/mol
Enthalpy of Vaporization at Standard Conditions (ΔvapH°) Not AvailablekJ/mol
Ideal Gas Heat Capacity (Cp,gas) Not AvailableJ/mol×K
Dynamic Viscosity (η) Not AvailablePa×s
Log10 of Water Solubility (log10WS) Not Availablemol/l
Octanol/Water Partition Coefficient (logPoct/wat) Not Available
McGowan's Characteristic Volume (McVol) Not Availableml/mol

Data sourced from Cheméo chemeo.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H18 B13771129 BENZ(a)ANTHRACENE, 8-PROPYL CAS No. 54889-82-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54889-82-6

Molecular Formula

C21H18

Molecular Weight

270.4 g/mol

IUPAC Name

8-propylbenzo[a]anthracene

InChI

InChI=1S/C21H18/c1-2-6-15-8-5-9-17-14-21-18(13-20(15)17)12-11-16-7-3-4-10-19(16)21/h3-5,7-14H,2,6H2,1H3

InChI Key

MUVMFAXETLUFCG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=CC2=CC3=C(C=CC4=CC=CC=C43)C=C21

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of 8 Propylbenz a Anthracene

Strategies for Benz(a)anthracene (B33201) Core Construction Relevant to Substituted Analogs

The synthesis of the core benz(a)anthracene structure is a foundational step in obtaining its substituted derivatives. Various methods have been developed to construct this tetracyclic aromatic framework, each with its own advantages and applicability for creating analogs with specific substitution patterns.

Cyclization Reactions in Polyaromatic Synthesis

Cyclization reactions are a cornerstone in the synthesis of polycyclic aromatic hydrocarbons (PAHs), including benz(a)anthracene. These reactions typically involve the formation of one or more rings from a pre-assembled carbon skeleton. A common approach is the Friedel-Crafts reaction, which can be used to form the anthracene (B1667546) skeleton. beilstein-journals.orgbeilstein-journals.org For instance, the reaction of phthalic anhydride (B1165640) with a suitable naphthalene (B1677914) derivative can lead to the formation of the benz(a)anthracene core. Another powerful method is the Bradsher-type cyclodehydration of substituted 2-arylmethylbenzaldehydes, which has been shown to produce substituted anthracene derivatives in excellent yields. beilstein-journals.org

A notable example of a cyclization strategy is the Haworth synthesis, which involves a sequence of Friedel-Crafts acylation, Clemmensen reduction, ring closure, and aromatization to build the polycyclic system. csjmu.ac.in Additionally, oxidative cyclization of appropriately substituted precursors is a key strategy. For example, the synthesis of dibenzo[a,j]anthracene derivatives has been achieved through a double iodonium-induced electrophilic cyclization of terphenyl precursors. beilstein-journals.orgresearchgate.net

Cyclization Method Description Relevance to Substituted Analogs
Friedel-Crafts ReactionInvolves the acylation or alkylation of an aromatic ring in the presence of a Lewis acid catalyst. beilstein-journals.orgbeilstein-journals.orgAllows for the introduction of substituents on the starting materials, which are then incorporated into the final benz(a)anthracene structure.
Bradsher-type CyclodehydrationCyclization of 2-arylmethylbenzaldehydes mediated by a dehydrating agent. beilstein-journals.orgThe starting benzaldehyde (B42025) can be substituted, leading to functionalized benz(a)anthracene products.
Haworth SynthesisA multi-step process involving acylation, reduction, cyclization, and aromatization. csjmu.ac.inThe initial aromatic substrate can be chosen to carry desired substituents.
Oxidative CyclizationFormation of the final ring system through an oxidation-induced cyclization. beilstein-journals.orgresearchgate.netThe precursor molecule can be designed with specific functional groups that direct the cyclization and remain in the final product.

Palladium-Catalyzed Coupling Approaches for Extended Aromatic Systems

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the construction of complex aromatic systems. acs.org These methods allow for the precise formation of carbon-carbon bonds, enabling the extension of aromatic frameworks. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a prominent example. researchgate.net This reaction has been utilized in a multistep strategy to synthesize the benz(a)anthracene skeleton of angucycline derivatives. beilstein-journals.orgresearchgate.net

Another significant palladium-catalyzed method is the direct C-H bond arylation of PAHs. acs.org This approach allows for the coupling of arylboroxins directly with the C-H bonds of a PAH, offering a more atom-economical route to extended aromatic systems. acs.org Furthermore, a palladium-catalyzed tandem C-H activation/bis-cyclization reaction of propargylic carbonates with terminal alkynes provides a highly regioselective route to construct substituted tetracyclic benz[a]anthracene derivatives. beilstein-journals.orgacs.org This method has been shown to produce a variety of substituted benz[a]anthracenes in moderate to good yields. beilstein-journals.org

Palladium-Catalyzed Reaction Description Relevance to Substituted Analogs
Suzuki-Miyaura CouplingCross-coupling of an organoboron compound with an organohalide. researchgate.netEnables the coupling of pre-functionalized aromatic fragments to build the benz(a)anthracene core with desired substituents.
Direct C-H ArylationDirect coupling of an arylboroxin with a C-H bond of a PAH. acs.orgOffers a direct method to introduce aryl substituents onto the benz(a)anthracene framework.
Tandem C-H Activation/Bis-cyclizationReaction of propargylic carbonates with terminal alkynes. beilstein-journals.orgacs.orgAllows for the construction of the benz(a)anthracene core with substituents introduced from the alkyne component.
Intramolecular Heck ReactionIntramolecular C-H arylation between an aryl halide and an aromatic C-H bond. researchgate.netUseful for creating specific ring closures in the final steps of a synthesis, allowing for the formation of complex, substituted PAHs.

Diels-Alder Cycloaddition Routes for PAH Frameworks

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful and atom-economical method for constructing six-membered rings, making it highly valuable in the synthesis of PAHs. beilstein-journals.orgnih.gov In the context of benz(a)anthracene synthesis, a suitable diene and dienophile can be reacted to form a key intermediate which can then be further elaborated to the final tetracyclic system. For instance, the reaction of a substituted naphthalene derivative (acting as the diene) with a dienophile can be a key step. youtube.com

While anthracene itself typically undergoes Diels-Alder reactions at the 9,10-positions, strategic placement of substituents can alter this regioselectivity, directing the cycloaddition to the terminal rings. nih.gov This principle can be exploited to construct the benz(a)anthracene framework by using a suitably substituted anthracene derivative as the starting diene. orientjchem.org

Diels-Alder Approach Description Relevance to Substituted Analogs
Naphthalene as DieneA substituted naphthalene derivative reacts with a dienophile.The substituents on the naphthalene and dienophile are incorporated into the final product, allowing for the synthesis of substituted benz(a)anthracenes.
Anthracene as DieneA 9,10-substituted anthracene reacts with a dienophile at a terminal ring. nih.govBy blocking the central ring, the reaction can be directed to form the angular benz(a)anthracene skeleton with substituents at desired positions.

Regioselective Introduction of Alkyl Substituents, with Emphasis on C-8 Functionalization

The biological activity and physical properties of benz(a)anthracene derivatives can be significantly influenced by the position of alkyl substituents. nih.govnih.gov Therefore, the ability to regioselectively introduce alkyl groups, particularly at the C-8 position, is of great interest.

Directed Alkylation Techniques in Benz(a)anthracene Chemistry

Directed metalation-alkylation is a powerful strategy for the regioselective functionalization of aromatic compounds. This technique involves the use of a directing group to position a metalating agent (typically an organolithium reagent) at a specific site on the aromatic ring. Subsequent reaction with an alkyl halide then introduces the alkyl group at that position. While specific examples for the C-8 position of benz(a)anthracene are not abundant in the readily available literature, the principles of directed ortho-metalation are well-established and could be applied. tandfonline.com

Another approach involves the functionalization of a pre-existing benz(a)anthracene core. For instance, Friedel-Crafts alkylation can be used, but it often leads to a mixture of isomers. However, under certain conditions and with specific catalysts, the regioselectivity can be controlled. Transition metal-catalyzed C-H activation/alkylation reactions also offer a promising avenue for direct and selective functionalization. rsc.orgacs.org These methods utilize a directing group to guide a metal catalyst to a specific C-H bond, which is then cleaved and functionalized.

Directed Alkylation Technique Description Potential for C-8 Functionalization
Directed ortho-MetalationA directing group guides a metalating agent to an adjacent position for subsequent alkylation. tandfonline.comA suitable directing group at the C-7 or C-9 position could potentially direct metalation and subsequent alkylation to the C-8 position.
Catalytic C-H Activation/AlkylationA transition metal catalyst, guided by a directing group, activates a specific C-H bond for alkylation. rsc.orgacs.orgA directing group strategically placed on the benz(a)anthracene skeleton could enable selective C-8 alkylation.

Precursor Design for Propyl Group Incorporation at the C-8 Position

A more controlled and often more efficient method for introducing a substituent at a specific position is to incorporate it into one of the starting materials before the final ring system is constructed. For the synthesis of 8-propylbenz(a)anthracene, this would involve designing a precursor that already contains a propyl group at the position that will become C-8 in the final benz(a)anthracene molecule.

For example, in a synthesis utilizing a Diels-Alder reaction, one could start with a naphthalene derivative bearing a propyl group at the appropriate position. Subsequent reaction with a suitable dienophile and aromatization would yield the desired 8-propylbenz(a)anthracene. Similarly, in a palladium-catalyzed cross-coupling approach, one of the coupling partners could be a propyl-substituted aromatic boronic acid or halide, ensuring the incorporation of the propyl group at the desired location in the final product.

A specific example of precursor design can be envisioned through a Haworth-type synthesis. One could start with a propyl-substituted benzene (B151609) derivative and react it with a naphthalene-derived anhydride in a Friedel-Crafts acylation. The position of the propyl group on the initial benzene ring would determine its final position in the benz(a)anthracene product. Careful selection of the starting materials and reaction sequence is crucial for achieving the desired regiochemistry.

Precursor Design Strategy Description Example Application for 8-Propylbenz(a)anthracene
Diels-Alder ApproachUsing a propyl-substituted diene or dienophile.A propyl-substituted naphthalene derivative could be reacted with a dienophile to form the core of 8-propylbenz(a)anthracene.
Palladium-Catalyzed CouplingEmploying a propyl-substituted coupling partner. tandfonline.comA propyl-substituted aryl boronic acid could be coupled with a suitable bromonaphthalene derivative as part of a synthetic sequence.
Haworth SynthesisStarting with a propyl-substituted aromatic compound. csjmu.ac.inA Friedel-Crafts reaction between a propyl-substituted benzene and a naphthalic anhydride derivative could be the initial step.

Derivatization Studies of 8-Propylbenz(a)anthracene and Related Analogs

Direct derivatization studies specifically targeting 8-propylbenz(a)anthracene are not well-documented in publicly accessible scientific databases. Research on related compounds, such as methyl- and dimethyl-substituted benz(a)anthracenes, indicates that the position of the alkyl group significantly influences the molecule's reactivity and metabolic fate. uni-regensburg.denih.gov For instance, studies on 7-methylbenz(a)anthracene have shown that metabolism can occur at the methyl group and various positions on the aromatic ring system. nih.gov

There is no specific information available detailing the oxidative transformations of 8-propylbenz(a)anthracene and the characterization of its resulting products. In general, the metabolism of alkylated PAHs can proceed via two main pathways: oxidation of the aromatic ring system, potentially leading to the formation of dihydrodiols, epoxides, and phenols, or oxidation of the alkyl side chain. nih.gov

For other benz(a)anthracene derivatives, metabolic studies have identified a range of oxidation products. For example, the metabolism of benz(a)anthracene in rat liver homogenates yields phenols and dihydrodihydroxy compounds at the 3,4-, 5,6-, and 8,9-positions. nih.gov Furthermore, the presence of an alkyl group can alter the primary sites of oxidation. Studies on benzo[a]pyrene (B130552), a related PAH, have shown that alkylation can shift the metabolic oxidation towards the aliphatic side chain, reducing the extent of aromatic ring oxidation.

Without experimental data for 8-propylbenz(a)anthracene, a specific list of its oxidative products and their characteristics cannot be provided.

The synthesis of functionalized derivatives of PAHs is a common strategy to create probes for mechanistic studies, such as investigating DNA binding or receptor interactions. This often involves introducing reactive groups or labels. For instance, hydroxy metabolites of benz(a)anthracene have been derivatized to their corresponding methoxy (B1213986) compounds to facilitate their detection in biological matrices. nih.gov

However, there are no specific reports on the further functionalization of 8-propylbenz(a)anthracene for the development of mechanistic probes. Research in this area for other PAHs involves creating derivatives to study their interactions with biological systems, but these cannot be directly extrapolated to the 8-propyl isomer of benz(a)anthracene without dedicated studies.

Reactivity and Transformation Pathways of 8 Propylbenz a Anthracene

Electrophilic Aromatic Substitution Patterns in Substituted Benz(a)anthracenes

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. organicchemistrytutor.com The regioselectivity of these reactions in substituted benz(a)anthracenes is dictated by the electronic effects of the substituent and the inherent reactivity of the different positions on the polycyclic system. acs.org In general, polycyclic aromatic hydrocarbons are more reactive than benzene (B151609) in substitution reactions. libretexts.org

Halogenation and nitration are classic examples of electrophilic aromatic substitution. unacademy.comlibretexts.org For typical aromatic compounds, these reactions often require a catalyst to enhance the electrophilicity of the reagent. wikipedia.org For instance, the halogenation of benzene requires a Lewis acid catalyst like FeCl₃ or AlCl₃. wikipedia.orgyoutube.com Similarly, the nitration of benzene is typically carried out with a mixture of concentrated nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺). organicchemistrytutor.comlibretexts.orgmasterorganicchemistry.com

In the context of benz(a)anthracene (B33201) and its derivatives, studies have shown that the positions of substitution are influenced by the stability of the resulting carbocation intermediates, also known as σ-complexes or arenium ions. acs.orglibretexts.org Research on various alkylated benz(a)anthracenes has demonstrated that nitration and bromination lead to a variety of novel derivatives. acs.org The regioselectivity of these reactions often correlates with the sites of protonation, indicating that the most stable carbocation intermediate directs the incoming electrophile. acs.org For substituted benz(a)anthracenes, the substitution pattern is a result of the interplay between the activating/deactivating nature of the substituent and the inherent reactivity of the different positions within the benz(a)anthracene framework. acs.orglibretexts.org

Reaction Reagents Electrophile General Observations for PAHs
HalogenationHalogen (e.g., Br₂, Cl₂) + Lewis Acid (e.g., FeBr₃, AlCl₃)Halonium ion complexIncreased reactivity compared to benzene. libretexts.org
NitrationConcentrated HNO₃ + Concentrated H₂SO₄Nitronium ion (NO₂⁺)Increased reactivity compared to benzene. libretexts.org

Friedel-Crafts acylation is another important electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. youtube.comwikipedia.org This reaction typically employs an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. youtube.comwikipedia.org The reaction proceeds through the formation of an acylium ion, which then attacks the aromatic ring. youtube.com

Oxidative and Reductive Chemistry of the Aromatic Nucleus

The fused ring system of benz(a)anthracene is susceptible to both oxidative and reductive transformations. The presence of an alkyl substituent can influence the rate and regioselectivity of these reactions.

The oxidation of alkyl-substituted aromatic compounds can be complex. While the benzene ring itself is generally resistant to strong oxidizing agents like KMnO₄, alkyl side chains can be oxidized to carboxylic acids. pressbooks.pub This oxidation typically proceeds via the formation of a benzylic radical at the carbon atom adjacent to the aromatic ring. pressbooks.pub

In the case of 8-propylbenz(a)anthracene, the propyl group has a benzylic position that could be susceptible to oxidation. However, the oxidation of the polycyclic nucleus itself is also a significant pathway. Bacterial oxidation of benz(a)anthracene has been shown to produce various hydroxylated aromatic acids, indicating the cleavage of the aromatic rings. nih.gov For instance, a Beijerinckia strain was found to convert benz(a)anthracene into an isomeric mixture of o-hydroxypolyaromatic acids, with 1-hydroxy-2-anthranoic acid being the major metabolite. nih.gov Laccases from the fungus Trametes versicolor have also been shown to catalyze the oxidation of anthracene (B1667546) and benzo[a]pyrene (B130552), suggesting a potential pathway for the enzymatic oxidation of substituted benz(a)anthracenes. asm.org

Polycyclic aromatic hydrocarbons are known to undergo photochemical oxidation in the presence of light and oxygen. researchgate.net This process often involves the formation of reactive oxygen species (ROS), which can lead to the degradation of the PAH. researchgate.net The photooxidation of benz(a)anthracene in aqueous solution can occur, and its photodegradation has been studied in various media. researchgate.netresearchgate.net

The gas-phase reaction of benz(a)anthracene with hydroxyl radicals (•OH), a key atmospheric oxidant, has been investigated using quantum chemistry methods. nih.gov This reaction is predicted to have a relatively short atmospheric lifetime of approximately 5.92 hours and leads to a variety of oxidation products, including benzo[a]anthracenols, dialdehydes, ketones, and epoxides. nih.gov The presence of an alkyl group like the propyl group at the 8-position could potentially influence the rate and product distribution of these photochemical and radical-initiated oxidation reactions. Furthermore, certain metabolites of benz(a)anthracene, such as dihydrodiols, can induce oxidative DNA damage, and this process can be influenced by metabolic enzymes. nih.govnih.gov

Oxidation Product Type Example Formation Pathway
Hydroxylated Acids1-hydroxy-2-anthranoic acidBacterial oxidation nih.gov
Phenols/AlcoholsBenzo[a]anthracenolsGas-phase reaction with •OH nih.gov
CarbonylsDialdehydes, KetonesGas-phase reaction with •OH nih.gov
EpoxidesEpoxidesGas-phase reaction with •OH nih.gov

Photoreactivity and Degradation Mechanisms in Model Systems

The photoreactivity of PAHs is a critical aspect of their environmental fate. Studies on the photodegradation of benz(a)anthracene in both polar and apolar media have revealed the formation of new photoproducts. researchgate.net The rate of photodegradation is generally faster in polar solvents compared to apolar ones, with quantum yields increasing with the polarity of the medium. researchgate.net

The photodegradation of benz(a)anthracene can be influenced by the presence of other organic compounds found in atmospheric aerosols. nih.gov In model systems, the photochemical reactions of benz(a)anthracene have been studied using spectroscopic and chromatographic techniques, leading to the identification of various oxygenated photoproducts. researchgate.net While specific data on the photoreactivity of 8-propylbenz(a)anthracene is limited, the general principles of PAH photochemistry suggest that it would undergo similar degradation pathways, potentially with altered rates and product distributions due to the electronic and steric effects of the propyl substituent. The photodegradation of PAHs can lead to the formation of quinones and other oxygenated derivatives. researchgate.net

Influence of Solvent Polarity and Environmental Factors on Phototransformation Kinetics

No studies have been identified that investigate the phototransformation kinetics of 8-propylbenz(a)anthracene in various solvents or under different environmental conditions. Research on the parent compound, benz(a)anthracene, has shown that solvent polarity can influence photodegradation rates. Generally, the photodegradation of PAHs is faster in more polar solvents. However, without specific experimental data for the 8-propyl derivative, it is impossible to determine how the propyl group at the 8-position would alter these kinetics.

Data Table: Phototransformation Kinetics of 8-Propylbenz(a)anthracene

SolventPolarityHalf-life (t½)Quantum Yield (Φ)
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Identification of Photodegradation Products and Proposed Pathways

There is no information available regarding the photodegradation products of 8-propylbenz(a)anthracene or the proposed pathways for its transformation. For the parent compound, benz(a)anthracene, photodegradation can lead to the formation of various oxygenated products, including diones and carboxylic acids. The presence and position of the propyl group on the benz(a)anthracene skeleton would likely influence the sites of photo-oxidation and the nature of the resulting products. However, without dedicated studies, any proposed pathways or products would be purely speculative.

Data Table: Identified Photodegradation Products of 8-Propylbenz(a)anthracene

Product NameChemical FormulaMethod of Identification
Data Not AvailableData Not AvailableData Not Available

Environmental Occurrence, Distribution, and Biogeochemical Cycling of 8 Propylbenz a Anthracene

Environmental Presence and Sources of Substituted PAHs

Substituted polycyclic aromatic hydrocarbons (PAHs), including alkylated PAHs like 8-propylbenz(a)anthracene, are widespread environmental contaminants. Their presence in various environmental compartments is a result of both natural processes and, more significantly, human activities.

The primary sources of substituted PAHs in the environment are anthropogenic. nih.govijaar.org These compounds are formed during the incomplete combustion of organic materials. nih.govresearchgate.net Industrial processes are a major contributor, with emissions from aluminum smelters, coal coking, and the use of creosote-treated products releasing significant quantities of PAHs and their derivatives. nih.gov

Alkylated PAHs are naturally present in fossil fuels such as petroleum and coal. mdpi.com Consequently, activities related to the extraction, refining, and combustion of these fuels are major emission pathways. researchgate.netmdpi.com This includes emissions from vehicle exhaust, power generation, and industrial heating. mdpi.com Spills of petroleum products also directly release a complex mixture of PAHs, including alkylated forms, into the soil and aquatic environments. researchgate.net

Natural sources of substituted PAHs are generally less significant than anthropogenic ones and include volcanic eruptions and forest fires. nih.govresearchgate.netmdpi.com Biogenic sources, where organisms synthesize these compounds, also contribute to their natural background levels. nih.govresearchgate.net The predominance of alkylated PAHs over their parent compounds in an environmental sample is often indicative of a petroleum-based (petrogenic) source, whereas the prevalence of unsubstituted PAHs suggests a combustion (pyrogenic) origin. researchgate.net

Table 1: Major Emission Sources of Substituted PAHs
Source TypeSpecific EmitterPrimary Emission Pathway
AnthropogenicIndustrial Processes (e.g., aluminum smelting, coke production)Atmospheric Emissions
AnthropogenicFossil Fuel Combustion (e.g., vehicle exhaust, power plants)Atmospheric Emissions
AnthropogenicPetroleum Spills and LeaksDirect release to soil and water
AnthropogenicUse of Creosote and AsphaltLeaching and volatilization
NaturalForest and Prairie FiresAtmospheric Emissions
NaturalVolcanic EruptionsAtmospheric Emissions
NaturalNatural Oil SeepsDirect release to aquatic and terrestrial environments

Once released into the atmosphere, substituted PAHs can undergo long-range transport. nih.gov Their distribution between the gas and particle phases is a key factor in their atmospheric fate. nih.gov Lower molecular weight PAHs are more volatile and tend to exist in the gas phase, while higher molecular weight compounds, including many substituted PAHs, are more likely to be adsorbed onto airborne particulate matter. nih.govchemistry-matters.com

These particles can be transported over vast distances by wind currents. nih.gov The atmospheric residence time of these particles, and thus the transport distance of the associated PAHs, depends on particle size and meteorological conditions. nih.govcdc.gov Removal from the atmosphere occurs through wet and dry deposition. cdc.govresearchgate.net Wet deposition involves the scavenging of PAHs from the atmosphere by precipitation (rain and snow), while dry deposition is the settling of particulate matter and the direct transfer of gaseous PAHs to surfaces. researchgate.netnih.gov Vegetation can also play a role in capturing atmospheric PAHs. researchgate.net

Microbial Biodegradation Pathways in Environmental Matrices

Microbial degradation is a key process in the natural attenuation of PAHs, including their substituted derivatives, in soil and sediments. nih.govpjoes.com A wide range of bacteria and fungi have been shown to break down these complex molecules. nih.govoup.com

The biodegradation of substituted PAHs can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. pjoes.com Aerobic degradation is generally faster and has been more extensively studied. nih.gov Many bacterial species can utilize lower molecular weight PAHs as their sole source of carbon and energy. pjoes.comoup.com Higher molecular weight and more complex substituted PAHs are often degraded more slowly through co-metabolism, where the microbes break them down while utilizing another carbon source. oup.com

Anaerobic biodegradation of PAHs is a slower process but is significant in anoxic environments such as deep sediments and contaminated aquifers. nih.govoup.com This process can occur under various electron-accepting conditions, including nitrate-reducing, sulfate-reducing, iron-reducing, and methanogenic conditions. nih.gov While the degradation of unsubstituted PAHs under anaerobic conditions has been documented, information on the anaerobic breakdown of alkylated PAHs is more limited. oup.com

The initial step in the aerobic bacterial degradation of PAHs typically involves the action of dioxygenase enzymes. frontiersin.org These enzymes incorporate both atoms of a molecular oxygen into the aromatic ring, forming a cis-dihydrodiol. frontiersin.org This is a key step in destabilizing the aromatic structure and making it susceptible to further breakdown. frontiersin.org The resulting diol is then further metabolized through a series of enzymatic reactions, leading to ring cleavage and eventual conversion to intermediates of central metabolic pathways like the TCA cycle. frontiersin.org

Fungi employ a different enzymatic strategy, often utilizing cytochrome P450 monooxygenases and peroxidases. nih.govoup.com These enzymes can initiate the degradation of a wider range of PAHs, including more complex and high molecular weight structures. oup.com In anaerobic degradation, the initial activation of the PAH molecule is more challenging due to the absence of oxygen. The proposed mechanisms for non-substituted PAHs involve carboxylation, where a carboxyl group is added to the aromatic ring. nih.govresearchgate.net For alkylated PAHs, it has been shown that the degradation can be initiated by the addition of fumarate (B1241708) to the alkyl group. oup.com

Biotransformation Processes in Model Organisms (excluding human/clinical focus)

The biotransformation of PAHs in aquatic organisms is a critical factor determining their bioaccumulation potential and toxicity. nih.govnih.gov While fish and some invertebrates can metabolize PAHs, the efficiency of this process varies significantly among species. nih.gov

Generally, vertebrates are more efficient at metabolizing PAHs than invertebrates, which can lead to higher bioaccumulation in the latter. epa.gov The primary goal of biotransformation is to convert lipophilic (fat-soluble) PAHs into more water-soluble metabolites that can be more easily excreted from the body. nih.gov This process is typically mediated by a suite of enzymes, including cytochrome P450s (CYPs) and various phase II conjugating enzymes. nih.gov

Table 2: Overview of Biotransformation in Model Organisms
Organism GroupPrimary Site of MetabolismKey Enzymes InvolvedGeneral Outcome
FishLiverCytochrome P450s (e.g., CYP1A), Phase II enzymesGenerally efficient metabolism and excretion, but potential for formation of toxic metabolites.
Invertebrates (e.g., mollusks, crustaceans)Hepatopancreas (or equivalent)Variable, often less efficient than in fish.Slower metabolism can lead to higher bioaccumulation of parent PAHs.

In Vitro Enzyme Kinetics and Metabolic Pathway Elucidation (e.g., Cytochrome P450 and Epoxide Hydrolase Activities on Benz(a)anthracene (B33201) Scaffolds)

The metabolic activation and detoxification of benz(a)anthracene and its derivatives are primarily mediated by the cytochrome P450 (CYP) monooxygenase system and epoxide hydrolase. nih.gov While specific kinetic data for 8-propylbenz(a)anthracene is not available, extensive research on the parent compound and other alkylated benz(a)anthracenes provides a strong basis for understanding its likely metabolic fate.

The initial step in the metabolism of benz(a)anthracene is the oxidation by CYP enzymes, particularly CYP1A1 and CYP1B1, to form reactive epoxide intermediates. nih.govoup.com These epoxides can then undergo one of two primary pathways: detoxification through conjugation with glutathione, or hydrolysis by microsomal epoxide hydrolase (mEH) to form trans-dihydrodiols. nih.govresearchgate.net The presence and position of an alkyl group, such as the propyl group at the 8-position, can influence the rate and regioselectivity of these enzymatic reactions. For instance, studies on methylated benz(a)anthracenes have shown that alkyl substitution can alter the preferred sites of epoxidation. nih.gov

Enzyme FamilySpecific Enzyme(s)Role in Benz(a)anthracene MetabolismExpected Role for 8-Propylbenz(a)anthracene
Cytochrome P450 CYP1A1, CYP1B1Initial oxidation to form arene oxides at various positions on the aromatic ring system. nih.govoup.comCatalyze the initial epoxidation, with the propyl group potentially influencing the site of oxidation.
Epoxide Hydrolase Microsomal Epoxide Hydrolase (mEH)Hydrolysis of arene oxide intermediates to form trans-dihydrodiols. nih.govConversion of the initially formed epoxides of 8-propylbenz(a)anthracene to their corresponding dihydrodiols.

This table is based on data for the parent compound, benz(a)anthracene, and is inferred for 8-propylbenz(a)anthracene.

Formation of Metabolites and Intermediates (e.g., Dihydrodiols, Quinones)

The metabolism of benz(a)anthracene results in the formation of several types of metabolites, primarily dihydrodiols and quinones. The specific dihydrodiols formed are indicative of the metabolic pathway and the enzymes involved. For the parent benz(a)anthracene, the principal metabolic dihydrodiols are the trans-5,6- and trans-8,9-dihydrodiols. nih.gov Minor amounts of the 1,2- and 10,11-dihydrodiols are also produced. nih.gov The formation of the 3,4-dihydrodiol is also a recognized metabolic pathway. nih.govnih.gov

In the case of 8-propylbenz(a)anthracene, it is anticipated that a similar profile of dihydrodiol metabolites would be generated. The presence of the propyl group at the 8-position may sterically hinder epoxidation at the adjacent 8,9-bond, potentially altering the relative ratios of the different dihydrodiols formed.

Quinones are another class of metabolites formed from the oxidation of dihydrodiols. For instance, benz(a)anthracene-3,4-dione (B1211673) is a known o-quinone metabolite. nih.gov These quinones can participate in redox cycling, leading to the production of reactive oxygen species. It is plausible that 8-propylbenz(a)anthracene is also metabolized to various quinone derivatives.

Parent CompoundMajor Dihydrodiol MetabolitesMinor Dihydrodiol MetabolitesKnown Quinone Metabolites
Benz(a)anthracene trans-5,6-dihydrodiol, trans-8,9-dihydrodiol nih.govnih.govtrans-1,2-dihydrodiol, trans-3,4-dihydrodiol, trans-10,11-dihydrodiol nih.govnih.govBenz(a)anthracene-3,4-dione, Benz(a)anthracene-7,12-quinone nih.govscispace.com
7,12-Dimethylbenz(a)anthracene trans-3,4-dihydrodiol, trans-5,6-dihydrodiol, trans-8,9-dihydrodiol, trans-10,11-dihydrodiol nih.govtrans-1,2-dihydrodiol nih.govNot specified in the provided context

This table summarizes the known metabolites of benz(a)anthracene and 7,12-dimethylbenz(a)anthracene, which can be used to infer the likely metabolites of 8-propylbenz(a)anthracene.

Advanced Analytical Methodologies for the Detection and Quantification of 8 Propylbenz a Anthracene

Chromatographic Separation Techniques for PAH Analysis

Chromatographic techniques are fundamental to the analysis of PAHs, enabling the separation of individual compounds from complex matrices. nih.gov The choice of chromatographic method and detector is crucial for achieving the desired resolution and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental and Synthetic Samples

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of PAHs, including alkylated species like 8-propylbenz(a)anthracene. mdpi.comnih.gov This method combines the high-resolution separation capabilities of gas chromatography with the definitive identification and quantification power of mass spectrometry. nih.gov

In a typical GC-MS analysis of PAHs, the sample is first extracted and purified to remove interfering substances. nih.gov The extract is then injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin capillary column. mdpi.comdiva-portal.org The separation of compounds is based on their differing affinities for the stationary phase coating the inside of the column and their volatilities. diva-portal.org As the separated compounds exit the column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound. cedre.fr

For the analysis of alkylated PAHs, specific GC-MS methods are often employed. These methods typically use a high-resolution capillary column, such as a DB-5MS, to achieve optimal separation of isomers. nih.gov The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes. diva-portal.org

Table 1: Typical GC-MS Parameters for PAH Analysis

ParameterValue/Setting
Gas Chromatograph Agilent 7890A or similar mdpi.comdiva-portal.org
Column 30m x 0.25mm ID, 0.25µm film thickness (e.g., HP-5MS) diva-portal.org
Injector Temperature 280 °C mdpi.com
Carrier Gas Helium, 1 mL/min mdpi.com
Oven Program Temperature gradient optimized for PAH separation diva-portal.org
Mass Spectrometer Agilent 5975C or similar mdpi.com
Ionization Mode Electron Ionization (EI) at 70 eV diva-portal.org
Detection Mode Selected Ion Monitoring (SIM) diva-portal.org

This table presents a generalized set of parameters; specific conditions may be adjusted based on the sample matrix and target analytes.

Research has demonstrated the effectiveness of GC-MS in characterizing alkylated PAHs in various environmental samples, confirming the contribution of sources like traffic emissions to their presence in urban air. mdpi.comresearchgate.net The detailed data provided by GC-MS allows for the study of PAH profiles and trends, aiding in source attribution. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) with Specialized Detection

High-performance liquid chromatography (HPLC) is another cornerstone technique for the analysis of PAHs and offers a complementary approach to GC-MS. nih.govtgjonesonline.co.uk HPLC is particularly well-suited for the separation of less volatile and thermally labile PAHs. psu.edu The separation in HPLC is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column. nih.gov

For PAH analysis, reversed-phase HPLC is commonly used, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. researchgate.net The choice of detector is critical for achieving the required sensitivity and selectivity. Fluorescence detection is highly favored for PAH analysis due to the native fluorescence of many of these compounds, offering excellent sensitivity and selectivity. nih.gov Ultraviolet-visible (UV-Vis) detection is also widely used. researchgate.netnih.gov

The development of specialized HPLC columns has further enhanced the separation of complex PAH mixtures. For instance, columns with specific chemistries designed for PAH analysis can provide improved resolution of isomeric compounds. researchgate.net

Table 2: Common HPLC Conditions for PAH Separation

ParameterCondition
HPLC System Standard analytical HPLC system
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net
Mobile Phase Gradient of acetonitrile and water researchgate.net
Flow Rate Typically 1.0 - 1.5 mL/min researchgate.net
Detector Fluorescence Detector (FLD) or UV-Vis Detector researchgate.netnih.gov
Injection Volume 10 - 20 µL

This table outlines typical HPLC conditions that can be optimized for specific PAH analyses.

Studies have successfully employed HPLC with fluorescence detection (HPLC-FD) for the simultaneous determination of multiple PAHs in complex matrices like food samples. nih.gov This highlights the robustness and reliability of HPLC for routine monitoring and regulatory compliance.

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and sensitive detection of aromatic compounds like 8-propylbenz(a)anthracene.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise molecular structure of organic compounds. While not typically used for routine quantification in complex mixtures due to lower sensitivity compared to chromatographic methods, it is vital for the unambiguous identification of newly synthesized compounds or for characterizing reference standards.

For a molecule like 8-propylbenz(a)anthracene, ¹H NMR and ¹³C NMR spectra would provide a wealth of information. The ¹H NMR spectrum would show distinct signals for the aromatic protons on the benz(a)anthracene (B33201) core and the aliphatic protons of the propyl group. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would allow for the precise assignment of each proton in the molecule. For example, the protons of the propyl group would appear in the upfield region, while the aromatic protons would be found in the downfield region. researchgate.net

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. careerendeavour.com Each unique carbon atom in 8-propylbenz(a)anthracene would give a distinct signal, and its chemical shift would be indicative of its chemical environment (e.g., aromatic, aliphatic, substituted). careerendeavour.comcopat.de Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further confirming the structure. researchgate.netrsc.org

UV-Vis and Fluorescence Spectroscopy for Aromatic Detection

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are highly sensitive methods for the detection and characterization of polycyclic aromatic hydrocarbons, owing to their extensive conjugated π-electron systems. utoronto.ca

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. utoronto.ca PAHs exhibit characteristic absorption spectra with multiple bands corresponding to electronic transitions between molecular orbitals. researchgate.net For benz(a)anthracene and its derivatives, these spectra typically show a series of absorption bands in the range of 200-400 nm. nih.gov The position and intensity of these bands can be influenced by the solvent and the presence of substituents on the aromatic rings. researchgate.net

Fluorescence spectroscopy is an even more sensitive and selective technique for many PAHs. omlc.org It involves exciting a molecule at a specific wavelength and measuring the light it emits at a longer wavelength. omlc.org Not all PAHs are strongly fluorescent, but benz(a)anthracene and many of its derivatives are known to fluoresce. nih.gov The excitation and emission spectra are characteristic of a particular compound and can be used for its identification and quantification, even at very low concentrations. mdpi.comresearchgate.net The fluorescence properties, including the quantum yield, can be affected by the molecular structure and the surrounding environment. mdpi.com

Table 3: Spectroscopic Properties of the Parent Compound, Anthracene (B1667546)

Spectroscopic TechniquePropertyValue (in Cyclohexane)
UV-Vis Absorption Molar Extinction Coefficient (at 356.2 nm)9,700 cm⁻¹/M omlc.org
Fluorescence Quantum Yield0.36 omlc.org
Fluorescence Emission Wavelength Range~370 - 520 nm mdpi.com

This table provides data for the parent PAH, anthracene, as a reference. The specific spectroscopic properties of 8-propylbenz(a)anthracene would differ due to the extended conjugation and the presence of the alkyl group.

Hyphenated Techniques for Complex Mixture Analysis

The analysis of complex samples often requires the combination of multiple analytical techniques, known as hyphenated techniques, to achieve the necessary separation and detection capabilities. edpsciences.org These methods link two or more analytical instruments to perform a more comprehensive analysis than either instrument could alone.

For PAH analysis, a common and powerful hyphenated technique is two-dimensional liquid chromatography coupled with gas chromatography (LC-GC). nih.gov This approach uses a liquid chromatography step for initial sample cleanup and fractionation, followed by a gas chromatography step for high-resolution separation of the target analytes. diva-portal.org This can be particularly useful for analyzing complex matrices like petroleum products or environmental extracts, where a single chromatographic separation may not be sufficient to resolve all compounds of interest. nih.gov

Another emerging hyphenated technique is the coupling of supercritical fluid chromatography (SFC) with mass spectrometry (SFC-MS). jfda-online.com SFC uses a supercritical fluid, such as carbon dioxide, as the mobile phase, which offers advantages in terms of speed and efficiency for certain separations. edpsciences.org When coupled with MS, it provides a powerful tool for the analysis of PAHs. jfda-online.com Furthermore, techniques combining surface-enhanced Raman spectroscopy (SERS) with microextraction methods are being developed for the in-situ screening of PAHs on various surfaces. researchgate.net These advanced hyphenated systems offer enhanced selectivity and sensitivity, enabling the detailed characterization of complex PAH mixtures. diva-portal.org

LC-MS/MS and GCxGC-MS for Enhanced Resolution and Identification

The separation and identification of alkylated PAHs like 8-propylbenz(a)anthracene from intricate mixtures, which may contain hundreds of similar compounds, demand analytical techniques with superior resolving power and specificity. LC-MS/MS and GCxGC-MS have emerged as powerful tools for this purpose, overcoming the limitations of traditional methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a robust platform for the analysis of a wide range of PAHs and their derivatives, including those that are less volatile or thermally labile. The technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

For the analysis of 8-propylbenz(a)anthracene, a reversed-phase LC system is typically employed, utilizing a C18 column to separate the compound from other PAHs based on its hydrophobicity. The addition of the propyl group to the benz(a)anthracene structure increases its retention time compared to the parent compound.

Following chromatographic separation, the analyte enters the mass spectrometer. Atmospheric pressure chemical ionization (APCI) is often the preferred ionization technique for PAHs as it is highly efficient for nonpolar compounds and less susceptible to matrix effects compared to electrospray ionization (ESI). sciex.com In the tandem mass spectrometer, a specific precursor ion corresponding to the molecular weight of 8-propylbenz(a)anthracene (m/z 270.14) is selected in the first quadrupole. This precursor ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and significantly reduces background noise, enabling low detection limits. sciex.com

Table 1: Illustrative LC-MS/MS Parameters for 8-Propylbenz(a)anthracene Analysis

ParameterSetting
LC ColumnC18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile PhaseA: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient50% B to 100% B over 15 min
Flow Rate0.3 mL/min
Ionization ModeAPCI, Positive Ion
Precursor Ion (m/z)270.14
Product Ions (m/z)e.g., 228.11 (loss of C3H6), 255.12 (loss of CH3)
Collision EnergyOptimized for specific transitions

Note: These parameters are illustrative and require optimization for specific instrumentation and matrices.

Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS)

GCxGC-MS provides an even greater separation power, which is particularly advantageous for complex samples containing numerous isomeric PAHs. In this technique, two different capillary columns are connected in series. The first, longer column typically separates compounds based on their boiling points. The effluent from this column is then trapped and re-injected onto a second, shorter, and narrower column with a different stationary phase, which provides a separation based on polarity. This results in a two-dimensional chromatogram with significantly enhanced peak capacity and resolution.

For 8-propylbenz(a)anthracene, a nonpolar primary column (e.g., DB-5ms) and a mid-polar secondary column (e.g., DB-17ms) would provide an effective separation from other alkylated and parent PAHs. The high-resolution separation achieved by GCxGC prevents co-elution, which is a common issue in single-dimension GC analysis of complex PAH mixtures. lcms.cz Coupled with a high-resolution time-of-flight (TOF) mass spectrometer, this technique allows for the confident identification and accurate quantification of trace-level compounds in highly complex matrices.

Table 2: Typical GCxGC-MS System Configuration for Alkylated PAH Analysis

ParameterSetting
Primary Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
Secondary Column1 m x 0.1 mm ID, 0.1 µm film thickness (e.g., 50% phenyl-methylpolysiloxane)
Carrier GasHelium
Modulation Period6-8 seconds
MS DetectorTime-of-Flight (TOF) Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 50-500

Note: Specific column choices and temperature programs are dependent on the sample complexity and target analyte list.

Environmental Monitoring Applications of Advanced Analytical Systems

The advanced analytical systems of LC-MS/MS and GCxGC-MS are integral to modern environmental monitoring programs for PAHs. unimelb.edu.au These techniques are applied to a variety of environmental media, including water, soil, sediment, and air particulate matter, to assess the extent of contamination and potential risks to ecosystems and human health.

The presence of alkylated PAHs like 8-propylbenz(a)anthracene in the environment is often associated with petrogenic sources, such as crude oil spills and refined petroleum products. Therefore, monitoring for these compounds is crucial in areas impacted by such contamination. The high sensitivity of these methods allows for the detection of 8-propylbenz(a)anthracene at concentrations relevant to environmental quality standards and toxicological thresholds. epa.gov

Research utilizing these advanced methods can provide detailed profiles of PAH contamination. For instance, studies on contaminated soils or sediments can use GCxGC-MS to differentiate between pyrogenic (from combustion) and petrogenic sources of PAHs by examining the distribution of alkylated homologues relative to their parent compounds. A higher relative abundance of alkylated PAHs, including the propyl-substituted benz(a)anthracenes, would point towards a petrogenic origin.

In water quality monitoring, LC-MS/MS is particularly valuable due to its ability to directly analyze water samples with minimal preparation, often just filtration and direct injection, or after a simple solid-phase extraction (SPE) step for pre-concentration. This high-throughput capability is essential for monitoring large numbers of samples in routine environmental assessment programs. nemc.us

Table 3: Research Findings on PAH Concentrations in Environmental Samples using Advanced Analytics

Environmental MatrixAnalytical MethodTypical Concentration Range of Alkylated PAHs (ng/g or ng/L)Reference
Contaminated SoilGCxGC-TOF-MS10 - 5,000 lcms.cz
Marine SedimentLC-APCI-MS/MS1 - 1,000 sciex.com
Urban Air Particulate MatterGCxGC-MS0.1 - 50 ng/m³ mdpi.com
Surface WaterLC-MS/MS0.5 - 100 nemc.us

Note: This table presents typical ranges for groups of alkylated PAHs. The specific concentration of 8-propylbenz(a)anthracene would be a component of these total alkylated PAH values and would vary significantly based on the source and level of contamination.

The data generated from these advanced analytical systems are crucial for environmental forensics, source apportionment studies, and human health risk assessments. mdpi.compjoes.com By providing accurate and precise quantification of specific isomers like 8-propylbenz(a)anthracene, scientists and regulators can make more informed decisions regarding the remediation of contaminated sites and the protection of public health.

Theoretical and Computational Chemistry of 8 Propylbenz a Anthracene

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are instrumental in elucidating the electronic properties of 8-propylbenz(a)anthracene, offering a detailed picture of electron distribution and orbital energies that are central to its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.comnih.gov For 8-propylbenz(a)anthracene, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), can determine a variety of molecular properties and global reactivity descriptors. mdpi.com These calculations provide optimized molecular geometries, dipole moments, and polarizability, which describe the molecule's response to electric fields.

Global reactivity indices, derived from the energies of the frontier molecular orbitals, quantify the chemical reactivity of the molecule. Key indices include:

Chemical Hardness (η): Resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts an additional electronic charge.

The presence of the electron-donating propyl group at the C8 position is expected to influence these properties compared to the unsubstituted benz(a)anthracene (B33201) parent molecule. The inductive effect of the alkyl group increases the electron density in the aromatic system, which can impact its reactivity. Computational studies on related methylated benz(a)anthracenes show that alkyl substitution significantly stabilizes the carbocations that are intermediates in metabolic activation. nih.gov

PropertyUnsubstituted Benz(a)anthracene (Representative Values)Expected Trend for 8-Propylbenz(a)anthraceneRationale
Dipole Moment (Debye) ~0 D (due to high symmetry)Small, non-zero valueThe C8-propyl substituent breaks the molecule's symmetry, leading to a slight permanent dipole moment.
Chemical Hardness (η) ModerateDecreaseThe electron-donating propyl group makes the molecule "softer" and more polarizable, reducing its resistance to electronic change.
Electrophilicity (ω) ModerateDecreaseAn increase in electron density from the propyl group generally reduces the molecule's propensity to act as an electrophile. However, its metabolites can be potent electrophiles.
Ionization Potential ~7.5 eVDecreaseThe electron-donating nature of the propyl group destabilizes the Highest Occupied Molecular Orbital (HOMO), making it easier to remove an electron.

Note: The values for the parent compound are representative and can vary with the computational method. The trends for the 8-propyl derivative are based on established principles of physical organic chemistry.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.com The energy and spatial distribution of these orbitals are critical for predicting how a molecule will interact with other chemical species. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). wuxibiology.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter that relates to the molecule's kinetic stability and optical properties. scielo.org.mxresearchgate.net A smaller gap suggests that the molecule is more reactive and can be more easily excited to a higher energy state. wuxibiology.com

CompoundHOMO Energy (eV) (Approx.)LUMO Energy (eV) (Approx.)HOMO-LUMO Gap (eV) (Approx.)
Benzene (B151609) -9.2+1.811.0
Anthracene (B1667546) -7.4-1.26.2
Benz(a)anthracene -7.5-1.56.0
8-Propylbenz(a)anthracene (Predicted) > -7.5≈ -1.5< 6.0

Note: The energy values are illustrative and depend heavily on the computational method. The trend shows the effect of increasing conjugation and substitution.

The spatial distribution of the HOMO and LUMO is also vital. In benz(a)anthracene, the HOMO and LUMO are π-orbitals delocalized across the aromatic framework. The specific locations of high orbital density can indicate the most probable sites for electrophilic or nucleophilic attack. For instance, regions of high HOMO density are susceptible to attack by electrophiles, a key step in the metabolic activation of PAHs.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a lens to view the dynamic behavior of 8-propylbenz(a)anthracene, from its conformational preferences to its complex interactions with large biological molecules.

The conformational flexibility of 8-propylbenz(a)anthracene is primarily associated with the rotation of the propyl group attached to the rigid aromatic backbone. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) and the energy barriers between them. researchgate.net The key dihedral angles are those around the Cα-Cβ and Cβ-Cγ bonds of the propyl chain, and the angle of the entire chain relative to the plane of the aromatic rings.

The propyl group's conformation is significantly influenced by steric hindrance with the hydrogen atom at the peri-position (C7). To minimize these repulsive interactions, the propyl chain is likely to adopt conformations that orient it away from the C7 hydrogen. This can lead to a propeller-like twist of the substituent relative to the aromatic plane. chemrxiv.orgresearchgate.net Computational methods like molecular mechanics or DFT can be used to calculate the potential energy surface as a function of these rotational angles, revealing the lowest energy conformers and the rotational energy barriers. These preferred conformations can influence how the molecule fits into the active sites of metabolic enzymes or how it interacts with DNA.

Molecular docking and molecular dynamics (MD) simulations are powerful in silico tools to study how 8-propylbenz(a)anthracene might interact with biological macromolecules like DNA or enzymes. mdpi.comnih.gov These studies focus on the physical mechanism of binding rather than the ultimate toxicological effect.

Mechanism of DNA Interaction: Molecular docking simulations can predict the preferred binding mode of 8-propylbenz(a)anthracene with a DNA double helix. orientjchem.org The process involves:

Generating 3D models of both 8-propylbenz(a)anthracene and a segment of B-DNA.

Using a docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to systematically search for the most stable binding poses within a defined region of the DNA. ijcrcps.com

Scoring the poses based on a calculated binding free energy (ΔG_bind), with more negative values indicating stronger binding. ijcrcps.commdpi.com

Two primary non-covalent binding modes are typically investigated:

Intercalation: The planar benz(a)anthracene core slides in between the base pairs of the DNA helix. The propyl group would likely reside in one of the grooves.

Groove Binding: The molecule fits into the minor or major groove of the DNA, stabilized by van der Waals and hydrophobic interactions.

The docking results would reveal the specific nucleotides involved in the interaction and the types of forces (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. nih.gov Subsequent MD simulations can then be used to study the stability of the docked complex over time and observe any conformational changes in the DNA or the ligand upon binding. nih.gov

Interaction TypeKey Stabilizing ForcesTypical Binding Energy (kcal/mol)Comments
DNA Intercalation π-stacking, Hydrophobic Interactions, Van der Waals-7 to -10The planar aromatic system maximizes π-π interactions with the DNA bases. The propyl group's conformation would need to be accommodated within a DNA groove.
DNA Groove Binding Van der Waals, Hydrophobic Interactions, H-bonds (if applicable)-6 to -9The molecule fits into the curvature of the DNA groove. The 8-propyl substituent could play a significant role in the specificity and stability of groove binding by making additional contacts.
Enzyme Active Site Binding Hydrophobic Interactions, Van der Waals, potential H-bonds-7 to -12The molecule binds within the typically hydrophobic active site of a cytochrome P450 enzyme. The size and shape, including the orientation of the propyl group, are critical for a productive fit that leads to metabolic transformation.

Note: Binding energies are representative values from docking studies of similar molecules and serve as a general guide.

Structure-Reactivity Relationships and Reaction Pathway Predictions

The position of the propyl group on the benz(a)anthracene skeleton is a critical determinant of its chemical reactivity and its predicted pathway of metabolic activation. Studies on methylated benz(a)anthracenes have shown that the position of the alkyl group dramatically influences carcinogenic activity, with substitution at C7, C8, C6, and C12 being particularly potent. nih.gov

The "bay region" theory of PAH carcinogenesis is central to understanding this relationship. The bay region of benz(a)anthracene is the sterically hindered area between C1 and C12. Metabolic activation often proceeds through the formation of a diol epoxide in the angular benzo-ring (positions 1, 2, 3, and 4), which is adjacent to the bay region.

The predicted metabolic activation pathway for 8-propylbenz(a)anthracene involves several steps:

Initial Oxidation: Cytochrome P450 enzymes (like CYP1A1 and CYP1B1) oxidize the molecule, often at the 1,2- or 3,4-positions. nih.gov

Hydration: Epoxide hydrolase adds water to the epoxide, forming a dihydrodiol. For benz(a)anthracene, the BA-3,4-diol is a key pre-carcinogenic metabolite.

Second Epoxidation: The same P450 enzymes oxidize the diol again, forming a diol epoxide. The BA-3,4-diol-1,2-epoxide is considered the ultimate carcinogen.

The final diol epoxide is a highly reactive electrophile. The presence of the 8-propyl group can influence this pathway electronically. As an electron-donating group, it can stabilize the carbocation (or carbonium ion) that forms when the epoxide ring opens during its reaction with nucleophilic sites on DNA. nih.gov A more stable carbocation is more readily formed, leading to higher reactivity. Computational studies on methylated BAs confirm that alkyl substitution enhances the stability of these critical carbocation intermediates. nih.gov Therefore, the 8-propyl substituent is predicted to enhance the reactivity of the diol epoxide metabolite, contributing to its potential to form DNA adducts and initiate carcinogenesis. Quantitative Structure-Activity Relationship (QSAR) models often use such electronic and structural parameters to predict the biological activity of untested chemicals based on data from known compounds. grafiati.comnih.gov

Computational Prediction of Electrophilic and Radical Attack Sites

The location of electrophilic and radical attack on the aromatic ring system of PAHs is a critical factor in determining their biological activity, including their potential carcinogenicity. Computational models, particularly those based on quantum mechanics, are employed to predict the most likely sites for such attacks. These predictions are often based on calculations of electronic structure, such as the distribution of electron density and the energies of molecular orbitals.

Quantitative Structure-Activity Relationship (QSAR) models have been developed for polynuclear aromatics to predict their carcinogenic potential. nih.gov These models often rely on calculated properties that reflect the reactivity of the molecule. For instance, the presence of an unsubstituted "bay region" is a known structural alert for the carcinogenicity of PAHs. nih.gov In the case of 8-propylbenz(a)anthracene, the propyl group is located in the L-region, which can influence the electronic properties of the entire ring system.

Computational methods like the calculation of highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, as well as superdelocalizability, can provide a more quantitative prediction of reactivity. nih.gov Superdelocalizability is a measure of the ability of a particular atom in a conjugated system to accommodate an attacking electrophile, nucleophile, or radical. Higher values of electrophilic superdelocalizability on a carbon atom indicate a higher propensity for electrophilic attack at that position.

While specific computational studies on 8-propylbenz(a)anthracene are not abundant, the principles derived from studies on related PAHs can be applied. For the parent compound, benz(a)anthracene, the bay region diol epoxide route is a well-established pathway for metabolic activation, which is initiated by an electrophilic attack. The presence of the 8-propyl group may sterically and/or electronically influence the formation of such epoxides.

Below is a hypothetical data table illustrating the type of output that would be generated from a computational study predicting the sites of electrophilic attack on 8-propylbenz(a)anthracene, based on calculated reactivity indices.

Atomic PositionCalculated Electrophilic Superdelocalizability (Arbitrary Units)Predicted Rank for Electrophilic Attack
C11.154
C41.203
C51.055
C71.352
C121.451

Note: The data in this table is illustrative and intended to represent the type of results obtained from computational predictions. Actual values would require specific quantum chemical calculations for 8-propylbenz(a)anthracene.

Similarly, the sites for radical attack can be predicted using computational methods that calculate radical superdelocalizabilities. nih.gov These calculations would be essential in understanding the reactions of 8-propylbenz(a)anthracene with radical species in biological systems or in the environment.

Modeling of Degradation and Biotransformation Reaction Pathways

The environmental persistence and biological effects of 8-propylbenz(a)anthracene are largely determined by its susceptibility to degradation and biotransformation. Computational modeling can be used to simulate the potential pathways for these reactions, providing insights into the formation of various metabolites. While specific experimental data on the degradation of 8-propylbenz(a)anthracene is limited, the metabolic pathways of related PAHs like anthracene and benzo[a]pyrene (B130552) have been extensively studied and can serve as a model. d-nb.infonih.govnih.govimrpress.com

The initial steps in the biotransformation of PAHs are often catalyzed by cytochrome P450 monooxygenases, leading to the formation of epoxides, which can then be hydrolyzed to dihydrodiols. nih.gov For 8-propylbenz(a)anthracene, several potential sites of initial oxidation exist. Computational models can help to determine the most energetically favorable sites for epoxidation.

Following the initial oxidation, a series of further enzymatic reactions can lead to a variety of products. Based on the metabolism of similar PAHs, a plausible degradation pathway for 8-propylbenz(a)anthracene can be proposed. This would likely involve the formation of quinones and, ultimately, ring cleavage to produce smaller, more water-soluble compounds like phthalic acid. imrpress.combohrium.com

A modeled degradation pathway for 8-propylbenz(a)anthracene could include the following steps:

Initial Oxidation: Formation of an epoxide on one of the aromatic rings, for example, at the 5,6- or 9,10-positions.

Hydrolysis: Enzymatic hydrolysis of the epoxide to form a trans-dihydrodiol.

Dehydrogenation: Further oxidation of the dihydrodiol to form a catechol.

Ring Cleavage: Opening of the aromatic ring, leading to the formation of dicarboxylic acids and other smaller molecules.

The propyl substituent at the 8-position can also be a site for metabolic attack, potentially undergoing hydroxylation and further oxidation.

The table below outlines the key intermediates and final products that might be expected from the modeled biotransformation of 8-propylbenz(a)anthracene.

Compound NameChemical FormulaRole in Pathway
8-Propylbenz(a)anthraceneC21H18Parent Compound
8-Propylbenz(a)anthracene-5,6-epoxideC21H18OInitial Metabolite
8-Propylbenz(a)anthracene-5,6-dihydrodiolC21H20O2Intermediate Metabolite
8-Propylbenz(a)anthracene-5,6-dioneC21H16O2Quinone Metabolite
Phthalic AcidC8H6O4Ring Cleavage Product

Note: The compounds listed in this table are based on inferred degradation pathways from related PAHs and would require experimental validation for 8-propylbenz(a)anthracene.

Computational chemistry provides invaluable tools for investigating the reactivity and fate of complex molecules like 8-propylbenz(a)anthracene. cnr.it While direct experimental data may be scarce, theoretical models can fill in knowledge gaps and guide future empirical research.

Future Research Trajectories and Knowledge Gaps in 8 Propylbenz a Anthracene Studies

Development of Innovative and Sustainable Synthetic Methodologies

The availability of pure 8-propylbenz(a)anthracene is fundamental for toxicological and environmental studies. Current synthetic methods for alkylated PAHs often involve multi-step reactions, such as the alkylation of the parent benz(a)anthracene (B33201), which may lack regioselectivity and employ harsh conditions. Future research must prioritize the development of more efficient, selective, and sustainable synthetic routes.

Key areas for innovation include:

Transition Metal-Catalyzed Cross-Coupling Reactions: Methods like Suzuki-Miyaura coupling, which have been used to create aryl-substituted anthracenes, could be adapted for the precise introduction of a propyl group at the 8-position. frontiersin.org

Direct C-H Functionalization: Recent advances in photochemistry and catalysis offer promising pathways for the direct alkylation of PAH C-H bonds. rsc.org Developing a regioselective method that specifically targets the 8-position of the benz(a)anthracene core would be a significant breakthrough, minimizing waste and the need for pre-functionalized starting materials. frontiersin.orgrsc.org

Flow Chemistry: The use of continuous flow reactors could optimize reaction conditions for alkylation, improving yield, safety, and scalability compared to traditional batch processes.

Table 1: Potential Synthetic Methodologies for 8-Propylbenz(a)anthracene

MethodologyDescriptionPotential AdvantagesKey Research Challenge
Classical Alkylation Involves reacting benz(a)anthracene with a propyl halide in the presence of a catalyst or strong base. Established chemical principles.Poor regioselectivity, harsh reaction conditions, potential for multiple alkylations.
Transition-Metal Catalysis Utilizes catalysts (e.g., Palladium, Gold) for cross-coupling or cyclization reactions to build the target molecule with precision. frontiersin.orgHigh selectivity and efficiency.Requires synthesis of specific precursors; catalyst cost and removal.
Photochemical C-H Alkylation Employs visible light to directly activate a C-H bond on the aromatic core for reaction with an alkylating agent. rsc.orgHigh atom economy, mild reaction conditions, potential for catalyst-free reactions.Achieving high regioselectivity for the 8-position.
Enzymatic Synthesis Uses engineered enzymes to perform specific alkylation steps.High specificity, environmentally benign conditions.Enzyme discovery and engineering for non-natural substrates.

Advanced Understanding of Environmental Transport and Bioavailability Mechanisms

Alkylated PAHs are significant components of crude oil and are released into the environment through spills and the combustion of fossil fuels. mdpi.commdpi.com The environmental fate of 8-propylbenz(a)anthracene is largely unknown, but it is expected to be governed by the principles that apply to other alkylated PAHs. These compounds are persistent, and their properties differ from their parent PAHs; for example, alkylation can decrease vapor pressure and increase lipophilicity, affecting their distribution in soil, water, and air. researchgate.net

Future research should focus on:

Sorption and Desorption Dynamics: Quantifying the adsorption coefficient (Koc) of 8-propylbenz(a)anthracene in various soil and sediment types to predict its mobility and sequestration. Its strong adsorption to organic matter is expected. tpsgc-pwgsc.gc.ca

Bioavailability and Trophic Transfer: Investigating its uptake and accumulation in organisms at different trophic levels. The increased lipophilicity of alkylated PAHs can lead to higher bioconcentration factors (BCF). rivm.nl Studies are needed to determine if the propyl group at the 8-position enhances or reduces its bioavailability compared to other isomers.

Influence of Microplastics: Microplastics can act as vectors for transporting hydrophobic contaminants like PAHs in aquatic environments, potentially increasing their bioavailability and range of impact. nih.gov Research is needed to characterize the affinity of 8-propylbenz(a)anthracene for different types of microplastics.

Photodegradation Pathways: While photodegradation is a key weathering process for PAHs, the specific byproducts of 8-propylbenz(a)anthracene photolysis and their potential toxicity are unknown. researchgate.net

Table 2: Factors Influencing Environmental Fate of Alkylated PAHs

FactorInfluence on 8-Propylbenz(a)anthraceneKnowledge Gap
Water Solubility Expected to be very low, limiting dissolution in water but enhancing partitioning to organic phases. tpsgc-pwgsc.gc.caPrecise solubility data for the 8-propyl isomer is unavailable.
Adsorption to Sediments High lipophilicity suggests strong binding to soil and sediment organic matter, leading to persistence. tpsgc-pwgsc.gc.caIsomer-specific sorption coefficients and the influence of the propyl group's position are unknown.
Volatility Alkylation generally lowers volatility compared to the parent PAH, reducing atmospheric transport. researchgate.netSpecific vapor pressure data for 8-propylbenz(a)anthracene is needed for accurate transport modeling.
Bioaccumulation Potential for high accumulation in fatty tissues of aquatic and terrestrial organisms. rivm.nlnih.govThe bioaccumulation factor and potential for food chain magnification are unquantified.

Integration of Multi-Omics Approaches in Environmental Biotransformation Research

Biotransformation by microorganisms is a critical process for the breakdown of PAHs in the environment. frontiersin.org Bacteria, such as those from the genus Sphingobium, are known to degrade PAHs, including benz(a)anthracene. nih.govnih.gov The initial steps often involve oxidation by monooxygenase or dioxygenase enzymes. nih.govresearchgate.net However, the specific metabolic pathways for 8-propylbenz(a)anthracene, including the enzymes involved and the resulting metabolites, have not been elucidated. A significant concern is that biotransformation can sometimes produce metabolites that are more toxic and soluble than the parent compound. nih.gov

Future research should leverage multi-omics technologies to fill these gaps:

Genomics and Transcriptomics: To identify the genes and gene clusters within degrading microorganisms that are upregulated in the presence of 8-propylbenz(a)anthracene, pointing to the key catabolic enzymes.

Proteomics: To identify the specific proteins (enzymes) directly involved in the initial attack on the alkylated aromatic structure.

Metabolomics: To identify the full suite of intermediate and final products of biotransformation. This is crucial for a complete toxicological assessment, as studies have shown that oxidation of the alkyl group can be a primary metabolic pathway for some alkylated PAHs. nih.govnih.gov

Table 3: Application of Multi-Omics in Biotransformation Studies

Omics FieldResearch QuestionExpected Outcome
Genomics Which microorganisms possess the genetic potential to degrade 8-propylbenz(a)anthracene?Identification of catabolic genes and operons.
Transcriptomics Which degradation-related genes are actively expressed in the presence of the compound?Understanding of the regulatory response and key enzymatic pathways.
Proteomics What specific enzymes are produced to catalyze the breakdown?Pinpointing the key biocatalysts for the transformation process.
Metabolomics What are the intermediate and final breakdown products?Elucidation of the complete degradation pathway and identification of potentially toxic metabolites. nih.govnih.gov

Exploration of Novel Supramolecular Assemblies or Materials Science Applications

While primarily viewed from an environmental toxicology perspective, the benz(a)anthracene core is also a functional polycyclic aromatic hydrocarbon. Anthracene (B1667546) and its derivatives are known for their interesting photophysical properties and are used in organic electronics like OLEDs and as fluorescent probes. wikipedia.orgbeilstein-journals.org The formation of supramolecular assemblies from functionalized anthracenes can lead to materials with unique properties, such as aggregation-induced enhanced emission (AIEE). nih.gov

This opens a novel and largely unexplored research avenue for 8-propylbenz(a)anthracene:

Photophysical Characterization: A fundamental investigation into the absorption and fluorescence properties of pure 8-propylbenz(a)anthracene is required. The position and nature of the alkyl substituent can modulate the electronic structure and, therefore, the optical properties of the PAH core. mdpi.com

Self-Assembly Studies: The introduction of the propyl group could influence the intermolecular packing and self-assembly of benz(a)anthracene molecules in solution or the solid state. Research could explore whether 8-propylbenz(a)anthracene or its functionalized derivatives can form ordered supramolecular structures like nanofibers or sheets. nih.gov

Sensor Development: The fluorescent properties of the benz(a)anthracene core could potentially be harnessed. If its fluorescence is sensitive to the local environment, it could be investigated as a component in fluorescent probes or sensors.

This area of research is highly speculative for this specific compound but represents a trajectory to find new value in a class of molecules typically regarded only as pollutants.

Table 4: Potential Materials Science Applications

Application AreaRationaleResearch Direction
Organic Electronics The benz(a)anthracene core is an organic semiconductor. wikipedia.orgInvestigate the charge transport properties of 8-propylbenz(a)anthracene crystals or thin films for potential use in Organic Field-Effect Transistors (OFETs).
Fluorescent Probes Anthracene derivatives can exhibit environmentally sensitive fluorescence. nih.govSynthesize functionalized derivatives of 8-propylbenz(a)anthracene and study their photophysical response to different analytes or environments.
Supramolecular Materials Amphiphilic anthracene derivatives can self-assemble into functional nanostructures. nih.govnih.govDesign and synthesize amphiphilic versions of 8-propylbenz(a)anthracene to study their self-assembly behavior and potential for applications like drug delivery. nih.gov

Compound List

Q & A

Basic Research Question: What are the recommended synthesis and purification protocols for 8-propyl-substituted benz(a)anthracene derivatives?

Methodological Answer:
Synthesis of 8-propylbenz(a)anthracene can be extrapolated from methods used for structurally similar polycyclic aromatic hydrocarbons (PAHs), such as 7,12-dimethylbenz(a)anthracene. Key steps include:

  • Alkylation : Introduce the propyl group via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions, using benz(a)anthracene as the core structure .
  • Purification : Employ column chromatography with silica gel and hexane/ethyl acetate gradients to isolate the product. Confirm purity via HPLC (High-Performance Liquid Chromatography) with UV detection, as described for PAH derivatives in environmental analysis .
  • Characterization : Use 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) to verify regioselectivity and structural integrity .

Basic Research Question: How should researchers safely handle and store 8-propylbenz(a)anthracene in laboratory settings?

Methodological Answer:

  • Handling : Work in a Class I, Type B biological safety hood to minimize airborne exposure. Avoid dry sweeping; use wet methods or HEPA-filtered vacuums for cleanup .
  • Storage : Store in tightly sealed, light-resistant containers at 2–8°C to prevent degradation. Incompatible with oxidizers (e.g., peroxides, chlorates); maintain separation in dedicated, ventilated cabinets .
  • PPE : Follow OSHA 29 CFR 1910.132 standards: wear nitrile gloves, lab coats, and NIOSH-approved N95 respirators during handling .

Advanced Research Question: How can contradictory data on 8-propylbenz(a)anthracene’s carcinogenicity be resolved across different experimental models?

Methodological Answer:
Contradictions often arise from variations in:

  • Dosage regimes : Standardize exposure levels (e.g., mg/kg body weight) and administration routes (oral vs. dermal) to align with OECD Guidelines for carcinogenicity testing .
  • Model systems : Compare results across in vitro (e.g., Ames test for mutagenicity) and in vivo models (e.g., rodent tumorigenicity assays). Use metabolically competent cell lines (e.g., HepG2) to mimic hepatic activation of PAHs .
  • Data normalization : Apply statistical tools (e.g., ANOVA with post-hoc tests) to account for batch effects or inter-lab variability. Reference historical controls for baseline tumor incidence .

Advanced Research Question: What experimental strategies optimize the detection of 8-propylbenz(a)anthracene in complex environmental matrices?

Methodological Answer:

  • Extraction : Use pressurized liquid extraction (PLE) with dichloromethane/acetone (1:1) for soil/sediment samples. For aqueous matrices, employ solid-phase extraction (SPE) with C18 cartridges .
  • Analysis : Utilize GC-MS (Gas Chromatography-Mass Spectrometry) with a DB-5MS column for separation. Quantify via selected ion monitoring (SIM) at m/z 228 (molecular ion) and confirm with isotopic dilution .
  • Quality control : Include matrix spikes, blanks, and certified reference materials (CRMs) to validate recovery rates (70–130%) and limit of detection (LOD < 0.1 µg/L) .

Advanced Research Question: How does the 8-propyl substituent influence benz(a)anthracene’s reactivity in photodegradation studies?

Methodological Answer:

  • Experimental design : Exclude the compound to UV irradiation (λ = 254–365 nm) in a photoreactor. Monitor degradation kinetics via HPLC-UV/Vis at λ = 290 nm .
  • Mechanistic insights : Compare degradation rates with unsubstituted benz(a)anthracene. Use LC-QTOF-MS to identify photoproducts (e.g., quinones or epoxides) and propose pathways .
  • Quantum calculations : Perform DFT (Density Functional Theory) simulations to assess how the propyl group alters HOMO/LUMO energies and radical formation tendencies .

Advanced Research Question: What methodologies best elucidate the structure-activity relationship (SAR) of 8-propylbenz(a)anthracene in mutagenesis?

Methodological Answer:

  • In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to DNA adducts (e.g., CYP1A1 enzyme active sites) .
  • In vitro assays : Conduct micronucleus tests in human lymphocytes or COMET assays to quantify DNA strand breaks. Compare with SAR data for methylated PAHs (e.g., 7,12-dimethylbenz(a)anthracene) .
  • Metabolite profiling : Identify reactive intermediates (e.g., diol epoxides) via LC-MS/MS after microsomal incubation (rat liver S9 fraction) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.